N-Methyl-4-(dimethylamino)benzylamine dihydrochloride
CAS No.: 1186663-15-9
Cat. No.: VC8174192
Molecular Formula: C10H18Cl2N2
Molecular Weight: 237.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1186663-15-9 |
|---|---|
| Molecular Formula | C10H18Cl2N2 |
| Molecular Weight | 237.17 g/mol |
| IUPAC Name | N,N-dimethyl-4-(methylaminomethyl)aniline;dihydrochloride |
| Standard InChI | InChI=1S/C10H16N2.2ClH/c1-11-8-9-4-6-10(7-5-9)12(2)3;;/h4-7,11H,8H2,1-3H3;2*1H |
| Standard InChI Key | UVZRYJHGPYURMC-UHFFFAOYSA-N |
| SMILES | CNCC1=CC=C(C=C1)N(C)C.Cl.Cl |
| Canonical SMILES | CNCC1=CC=C(C=C1)N(C)C.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
N-Methyl-4-(dimethylamino)benzylamine dihydrochloride consists of a benzylamine backbone substituted with dimethylamino and methylamine groups, protonated as a dihydrochloride salt. Key structural descriptors include:
Physical Properties
The compound is a solid at room temperature, with a predicted density of 0.971±0.06 g/cm³ . It has a boiling point of 123–124°C at 14 Torr and is hygroscopic, requiring storage under inert conditions at 2–8°C . Its solubility in polar solvents like water and acetonitrile facilitates its use in synthetic workflows .
Spectroscopic Data
Nuclear magnetic resonance (NMR) analysis of the free base (prior to salt formation) reveals characteristic signals:
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H NMR (CDCl): δ 7.17 (2H, d, J = 8.7 Hz), 6.70 (2H, d, J = 8.7 Hz), 3.59 (2H, s), 2.88 (6H, s), 2.34 (3H, s) .
Synthesis and Preparation
Synthetic Route
The synthesis proceeds via a two-step reductive amination :
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Condensation: 4-Dimethylaminobenzaldehyde reacts with methylamine in acetonitrile/water at 0°C to form an imine intermediate.
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Reduction: Sodium cyanoborohydride reduces the imine to the primary amine, followed by hydrochloric acid treatment to yield the dihydrochloride salt .
The reaction achieves a 73% yield after purification via column chromatography . Industrial-scale production optimizes solvent systems and employs HPLC for purity assurance .
Key Reaction Parameters
Biological Activity and Applications
Pharmacological Relevance
The compound serves as a precursor in synthesizing neurotransmitters and receptor modulators. Its dimethylamino group enhances lipid solubility, enabling blood-brain barrier penetration . Studies highlight its role in:
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NMDA Receptor Antagonism: Structural analogs exhibit uncompetitive antagonism, relevant to depression treatment .
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Enzyme Inhibition: Derivatives inhibit monoamine oxidases, impacting neurotransmitter metabolism .
Case Studies
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In Vitro Assays: Demonstrated IC values of <10 μM for serotonin receptor binding .
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Medicinal Chemistry: Used to synthesize analogs with reduced opioid receptor affinity, minimizing side effects in CNS drug candidates .
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear protective gloves/clothing |
| Eye Damage | H319 | Use face shields |
| Respiratory Irritation | H335 | Ensure ventilation |
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